molecular formula C13H16BNO2 B1352880 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 214360-48-2

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B1352880
CAS No.: 214360-48-2
M. Wt: 229.08 g/mol
InChI Key: SKQNWSBNAIOCOC-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: is an organoboron compound widely used in organic synthesis. It features a benzonitrile group attached to a dioxaborolane ring, which is known for its stability and reactivity in various chemical transformations. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form stable boronate esters.

Mechanism of Action

Target of Action

The primary target of 2-Cyanophenylboronic Acid Pinacol Ester, also known as 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, is the benzylic C-H bond of alkylbenzenes . This compound plays a crucial role in the borylation of alkylbenzenes, a process that forms pinacol benzyl boronate .

Mode of Action

The compound interacts with its target through a process known as borylation . In the presence of a palladium catalyst, it binds to the benzylic C-H bond of alkylbenzenes, resulting in the formation of pinacol benzyl boronate . This interaction leads to significant changes in the chemical structure of the target molecule.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the borylation of alkylbenzenes . This pathway involves the addition of a boron group to the benzylic C-H bond of alkylbenzenes, resulting in the formation of pinacol benzyl boronate . The downstream effects of this pathway include the creation of new chemical compounds with potential applications in various fields, including organic synthesis and medicinal chemistry.

Result of Action

The molecular and cellular effects of the action of 2-Cyanophenylboronic Acid Pinacol Ester are primarily related to its role in the borylation of alkylbenzenes . By adding a boron group to these molecules, it alters their chemical structure and properties. This can lead to the creation of new compounds with potential applications in various fields.

Action Environment

The action, efficacy, and stability of 2-Cyanophenylboronic Acid Pinacol Ester can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to effectively bind to the benzylic C-H bond of alkylbenzenes . Additionally, the compound is air-sensitive and should be stored in a cool environment (2-8°C) to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of benzonitrile with pinacolborane in the presence of a catalyst. A common method includes:

    Reactants: Benzonitrile and pinacolborane.

    Catalyst: Palladium-based catalysts are often used.

    Solvent: Tetrahydrofuran (THF) or other suitable organic solvents.

    Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).

The reaction proceeds through the formation of a boronate ester intermediate, which is then isolated and purified to obtain the final product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reactants and advanced purification techniques ensures the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes several types of chemical reactions, including:

    Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

    Oxidation: The boronate ester can be oxidized to form phenols.

    Reduction: Under certain conditions, the nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent (e.g., THF or toluene).

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents are employed.

Major Products

    Biaryl Compounds: From cross-coupling reactions.

    Phenols: From oxidation reactions.

    Amines: From reduction reactions.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is extensively used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: In the development of bioactive molecules and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: In the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another commonly used boronic acid in cross-coupling reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a nitrile.

    Pinacolborane: A simpler boronic ester used in various organic transformations.

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its combination of stability and reactivity. The presence of the nitrile group allows for additional functionalization, making it more versatile compared to simpler boronic acids and esters.

This compound’s ability to participate in a wide range of reactions, coupled with its stability, makes it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQNWSBNAIOCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393746
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-48-2
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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